meta-Hoechst

DNA minor-groove binding equilibrium binding constant fluorescence titration

Procure meta-Hoechst (CAS 132869-83-1) for applications requiring its unique DNA binding conformation. This Hoechst 33258 analog features a meta-hydroxyl group that alters minor groove geometry, making it ideal for comparative SAR and structural biology studies. Its intrinsic cytotoxicity (IC50=670nM) necessitates careful use in live-cell assays, differentiating it from non-toxic alternatives.

Molecular Formula C25H24N6O
Molecular Weight 424.5 g/mol
CAS No. 132869-83-1
Cat. No. B1662179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeta-Hoechst
CAS132869-83-1
Synonyms3-(6-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenol
Molecular FormulaC25H24N6O
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)O
InChIInChI=1S/C25H24N6O/c1-30-9-11-31(12-10-30)18-6-8-21-23(15-18)29-25(27-21)17-5-7-20-22(14-17)28-24(26-20)16-3-2-4-19(32)13-16/h2-8,13-15,32H,9-12H2,1H3,(H,26,28)(H,27,29)
InChIKeyWOFDIDGQAOQHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





meta-Hoechst (HOE-S 785026, CAS 132869-83-1) Structural and Functional Baseline for Scientific Procurement


meta-Hoechst (HOE-S 785026, CAS 132869-83-1) is a synthetic bis-benzimidazole DNA minor-groove binder that differs from the widely used stain Hoechst 33258 solely by the position of its phenolic hydroxyl group, which is located at the meta rather than the para position of the terminal phenyl ring [1]. This regioisomeric shift introduces a hydrogen-bonding potential toward the floor of the minor groove and alters both the thermodynamics and kinetics of DNA binding without changing the core bis-benzimidazole scaffold or the N-methylpiperazine moiety [2].

Why Hoechst 33258 or Hoechst 33342 Cannot Substitute for meta-Hoechst in Quantitative DNA Binding Workflows


Although Hoechst 33258 (para‑OH) and Hoechst 33342 are the most commonly procured DNA minor‑groove stains, meta‑Hoechst is not an interchangeable substitute. The formal change of the hydroxyl group from the para to the meta position increases the equilibrium binding constant for isolated AATT sites by a factor of seven and slows the dissociation rate constant by approximately six‑fold relative to Hoechst 33258 [1]. Consequently, simple replacement with a para‑substituted analog will produce markedly different DNA‑bound lifetimes and staining intensities under identical experimental conditions, compromising quantitative reproducibility in fluorescence‑based assays.

Quantitative Differentiation Evidence for meta-Hoechst (HOE-S 785026) vs. Closest Analogues


7.3‑Fold Higher Equilibrium Binding Affinity for Canonical AATT Sites Compared to Hoechst 33258

The equilibrium association constant (Kₐ) of meta‑Hoechst for the isolated AATT site of the d(CGCGAATTCGCG)₂ duplex is 3.8 × 10⁹ M⁻¹, whereas Hoechst 33258 (p‑OH Hoechst) binds the identical site with a Kₐ of 5.2 × 10⁸ M⁻¹, representing a 7.3‑fold higher affinity for the meta isomer [1]. This difference corresponds to a binding free‑energy gain of 1.1 kcal mol⁻¹.

DNA minor-groove binding equilibrium binding constant fluorescence titration

6‑Fold Slower Dissociation Rate Prolongs DNA‑Bound Lifetime Relative to Hoechst 33258

The association rate constant (kₒₙ) for AATT binding is nearly diffusion‑controlled and virtually identical for para‑ and meta‑substituted Hoechst dyes (2.0 – 2.9 × 10⁸ M⁻¹ s⁻¹), placing the origin of the affinity difference entirely on the dissociation rate [1]. The dissociation rate constant (kₒff) for Hoechst 33258 is 0.42 s⁻¹, while the corresponding value for meta‑Hoechst, calculated from the kinetic definition Kₐ = kₒₙ/kₒff, is approximately 0.066 s⁻¹, a 6.4‑fold slower off‑rate [1][2].

DNA dissociation kinetics stopped-flow fluorimetry complex lifetime

Meta‑Hydroxyl Group Forms Hydrogen Bonds to the Minor‑Groove Floor, Locking Ligand Orientation

Solution NMR spectroscopy of the meta‑Hoechst/d(CGCGAATTCGCG)₂ complex demonstrates that the meta‑OH group is oriented toward the floor of the minor groove and participates in a defined hydrogen‑bonding network, in contrast to the para‑OH group of Hoechst 33258, which rotates rapidly on the NMR timescale without forming persistent hydrogen bonds [1]. This locked orientation restricts rotational freedom of the phenyl ring and contributes to the enhanced binding affinity and kinetic stability.

NMR structure DNA-ligand hydrogen bonding minor-groove orientation

Modest Thermal Stabilization Advantage over Hoechst 33258 on Poly(dA)·poly(dT)

Binding of meta‑Hoechst to poly(dA)·poly(dT) raises the melting temperature (Tₘ) of the duplex by approximately 3 °C more than Hoechst 33258 under the same conditions, indicating modestly greater thermal stabilization of the AT‑rich duplex by the meta isomer [1]. This shift, while small, is consistent with the higher binding affinity measured by fluorescence titration.

DNA melting temperature thermal stability poly(dA)·poly(dT)

Recommended Application Scenarios for meta-Hoechst Based on Quantitative Differentiation Evidence


Quantitative DNA Binding Studies Requiring High-Affinity, Long-Lived Ligand Complexes

The 7‑fold higher binding affinity for AATT sequences and 6‑fold slower dissociation rate make meta‑Hoechst the preferred minor‑groove probe for equilibrium binding titrations, competitive displacement assays, and fluorescence anisotropy measurements where signal stability over extended measurement periods is critical [1]. Researchers comparing DNA substrate affinities or screening for minor‑groove binders should select meta‑Hoechst when a higher‑affinity reference ligand is needed to challenge test compounds.

Time‑Lapse Live‑Cell Imaging Under Wash‑Out or Low‑Dye Conditions

Because meta‑Hoechst maintains a longer DNA‑bound lifetime, it is less prone to signal decay during medium exchange or prolonged imaging sessions without re‑staining [2]. This property is especially valuable in 3D organoid or tissue‑slice imaging where dye replenishment is difficult and consistent nuclear signal is required for segmentation and tracking.

Structural Biology: NMR or X‑ray Studies Demanding a Defined Minor‑Groove Binding Mode

The single, non‑fluctuating orientation of the meta‑OH group locked into the minor‑groove floor provides a structurally homogeneous DNA‑ligand complex that reduces spectral ambiguity in NMR structure determination and improves electron density definition in crystallographic studies [3]. Analogs such as Hoechst 33258, with a mobile para‑OH group, introduce dynamic heterogeneity that complicates structural refinement.

Hybridization or PCR Assays Benefiting from Duplex Thermal Stabilization

The additional ≈3 °C duplex stabilization observed with meta‑Hoechst binding to poly(dA)·poly(dT) [1] can be leveraged in real‑time PCR or microarray hybridization protocols where minor‑groove binder conjugation is used to increase probe Tₘ and specificity, offering a thermal advantage over para‑substituted Hoechst conjugates.

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